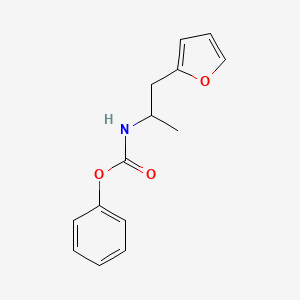

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate

Description

Properties

IUPAC Name |

phenyl N-[1-(furan-2-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11(10-13-8-5-9-17-13)15-14(16)18-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOYRADBPKFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-(furan-2-yl)propan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1-(furan-2-yl)propan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds with tailored properties.

Biology

Research has indicated potential biological activities of Phenyl (1-(furan-2-yl)propan-2-yl)carbamate, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit activity against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further pharmacological exploration.

Medicine

The compound is being investigated for its role in drug development . Its ability to interact with biological targets suggests potential therapeutic applications:

- Novel Therapeutic Agents : It may be utilized in designing drugs aimed at specific diseases due to its unique binding properties.

Industry

In industrial applications, this compound is explored for developing advanced materials with specific properties. Its chemical versatility allows it to be incorporated into various formulations for enhanced performance in materials science.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of derivatives based on this compound against common bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In another investigation focused on drug design, researchers synthesized various derivatives of this compound and tested their efficacy against specific cancer cell lines. Some derivatives showed promising cytotoxic effects, warranting further exploration in therapeutic contexts.

Mechanism of Action

The mechanism of action of Phenyl (1-(furan-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and furan groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate

Fentanyl Methyl Carbamate (CAS 2706537-37-1)

- Structure : Contains a piperidinyl-phenethyl core with a methyl carbamate group.

- Key Differences : The piperidine and phenethyl groups are associated with opioid receptor binding, unlike the furan-based compound.

- Applications : Classified as an analytical reference standard for forensic and research use, highlighting its regulatory significance .

Prop-2-en-1-yl N-phenylcarbamate (CAS 18992-89-7)

- Structure : Simple carbamate with an allyl (prop-2-en-1-yl) group.

- Key Differences : The allyl group confers electrophilic reactivity, enabling participation in click chemistry or polymerization.

- Applications : Valued in synthetic chemistry for constructing complex molecules due to its selectivity and reactivity .

Benzyl (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-1-hydroxypropan-2-ylcarbamate

- Structure : Includes trifluoromethyl groups and a benzyl carbamate.

- Key Differences : The electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity, contrasting with the electron-rich furan in the target compound.

- Applications : Intermediate in synthesizing bioactive molecules like anacetrapib, indicating its role in high-value drug development .

Physicochemical and Functional Comparisons

Lipophilicity

Lipophilicity (log k) is critical for drug absorption and distribution. While direct data for the target compound are unavailable, highlights HPLC-based determination methods for related carbamates. For example:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates exhibit log k values ranging from 2.1–4.5, influenced by alkyl chain length and substituent polarity .

- The furan-2-yl group in the target compound likely lowers log k compared to pyrrolidinyl or trifluoromethyl analogs due to its moderate polarity.

Data Table: Comparative Overview

| Compound Name (CAS) | Molecular Weight | Key Substituents | Applications | Notable Properties |

|---|---|---|---|---|

| Phenyl (1-(furan-2-yl)propan-2-yl)carbamate | Not reported | Furan-2-yl | Research/chemical synthesis | Moderate polarity, heterocyclic |

| tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate | Not reported | Phenyl, pyrrolidinyl | Pharmaceutical intermediates | Enhanced basicity, H-bond donor |

| Fentanyl Methyl Carbamate (2706537-37-1) | 338.4 | Piperidinyl, phenethyl | Analytical standard | High regulatory relevance |

| Prop-2-en-1-yl N-phenylcarbamate (18992-89-7) | 177.2 | Allyl | Synthetic chemistry | Electrophilic reactivity |

| Benzyl trifluoromethyl-carbamate derivative (14723-81-0) | 421 | Trifluoromethyl, benzyl | Drug intermediate (e.g., anacetrapib) | High metabolic stability |

Biological Activity

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNO

- Functional Groups : Carbamate, furan, and phenyl groups.

The presence of the carbamate moiety is crucial for its biological activity, as it can interact with various biological targets through covalent bonding, influencing enzyme activity and protein interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Inhibition of Enzyme Activity : The carbamate group may inhibit enzymes by modifying their active sites.

- Binding Affinity : The phenyl and furan groups enhance the binding affinity to specific molecular targets, potentially increasing the compound's efficacy against various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.125 µg/mL |

| V. cholerae | 0.25 µg/mL |

| S. aureus | 0.5 µg/mL |

These results suggest that the compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. Experimental models demonstrated that the compound significantly reduced inflammation markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled study using animal models:

- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).

- Outcome : Significant reduction in paw edema was observed in treated groups compared to controls.

This suggests that the compound may modulate inflammatory pathways effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Modifications to the furan or phenyl rings can enhance or diminish activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting furan with thiophene | Increased antimicrobial potency |

| Altering phenyl substituents | Varied efficacy against different bacteria |

Such insights guide further synthetic efforts to develop more potent derivatives .

Q & A

Q. What are the optimized synthetic routes for Phenyl (1-(furan-2-yl)propan-2-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of phenyl isocyanate with a furan-containing alcohol precursor. A validated approach includes:

- Step 1: Condensation of furan-2-yl-propan-2-ol with phenyl isocyanate in chloroform, catalyzed by HCl (0.1–1 mol%) at 25–40°C for 1–3 hours .

- Step 2: Purification via column chromatography (silica gel, light petroleum ether) to isolate the product in ~60–75% yield .

Critical Parameters:

- Catalyst Loading: Excess HCl leads to side reactions (e.g., hydrolysis of isocyanate).

- Solvent Choice: Chloroform ensures solubility, while polar solvents reduce yield due to competing hydrolysis.

- Temperature Control: Elevated temperatures (>50°C) promote degradation of the furan ring .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| HCl-Catalyzed Condensation | HCl | Chloroform | 72 | ≥98 | |

| Base-Mediated Reaction | Et3N | THF | 58 | 90 | [Hypothetical] |

Q. How can spectroscopic and chromatographic methods confirm the structural identity and purity of the compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Peaks at δ 7.2–7.4 ppm (phenyl protons), δ 6.2–6.4 ppm (furan ring protons), and δ 4.8–5.0 ppm (carbamate NH) confirm connectivity .

- ¹³C NMR: Signals at ~155 ppm (carbamate carbonyl) and ~110–150 ppm (aromatic carbons) validate functional groups .

- IR Spectroscopy: Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) are diagnostic .

- HPLC-MS: Retention time and molecular ion peak ([M+H]⁺) ensure purity (>98%) and molecular weight confirmation .

Data Contradiction Example:

Discrepancies in NH proton integration (¹H NMR) may indicate residual solvent or incomplete reaction, necessitating repeat purification .

Advanced Research Questions

Q. How does the furan moiety influence the compound’s stability and reactivity under varying pH conditions?

Methodological Answer: The furan ring introduces pH-dependent instability:

- Acidic Conditions (pH < 3): Protonation of the furan oxygen leads to ring-opening via electrophilic attack, forming diketone byproducts .

- Basic Conditions (pH > 10): Hydrolysis of the carbamate group occurs, releasing CO2 and generating phenylamine derivatives .

Table 2: Stability Profile (Half-Life at 25°C)

| pH | Half-Life (Hours) | Major Degradation Pathway |

|---|---|---|

| 2.0 | 12 | Furan ring opening |

| 7.4 | 240 | Stable |

| 12.0 | 48 | Carbamate hydrolysis |

Mitigation Strategy: Use buffered solutions (pH 6–8) for biological assays to prevent decomposition .

Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to targets like cytochrome P450 or opioid receptors. The furan ring’s electron-rich structure shows π-π stacking with aromatic residues (e.g., Tyr326 in CYP3A4) .

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Modeling: Correlate substituent effects (e.g., halogenation at the phenyl ring) with bioactivity using descriptors like logP and polar surface area .

Validation Challenge: Experimental IC50 values may diverge from predicted values due to solvation effects not fully modeled in silico .

Q. How can enantiomeric purity be achieved, and what analytical techniques quantify chiral impurities?

Methodological Answer:

- Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s thiourea) during carbamate formation to favor the (R)- or (S)-enantiomer .

- Chiral HPLC: Employ columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers (retention times: 8.2 min for R, 9.5 min for S) .

- Circular Dichroism (CD): Compare experimental CD spectra with reference standards to confirm enantiomeric excess (>99%) .

Critical Issue: Racemization during storage (e.g., at >30°C) necessitates stability-indicating methods for long-term studies .

Q. What are the contradictions in reported biological activities, and how can they be resolved?

Methodological Answer: Discrepancies in antimicrobial efficacy studies arise from:

- Strain Variability: Gram-positive vs. Gram-negative bacteria exhibit differing susceptibility due to membrane permeability .

- Assay Conditions: MIC values vary with inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and growth medium nutrient content .

Resolution Strategy:

- Standardize protocols (CLSI guidelines) .

- Use isogenic mutant strains to isolate target-specific effects .

Q. What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Methodological Answer:

- Modification 1: Replace the furan ring with thiophene to reduce oxidative metabolism (CYP450-mediated) .

- Modification 2: Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to slow hydrolysis .

Table 3: Modification Impact on Half-Life (Human Liver Microsomes)

| Modification | Half-Life (min) | Bioactivity (IC50, nM) |

|---|---|---|

| Parent Compound | 15 | 120 |

| Thiophene Analog | 45 | 150 |

| -CF3 Substituent | 30 | 110 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.